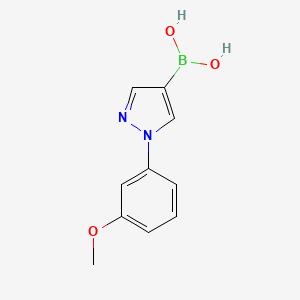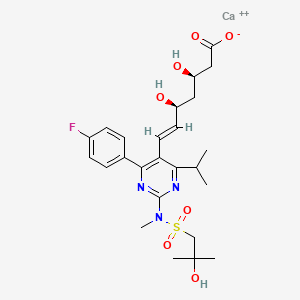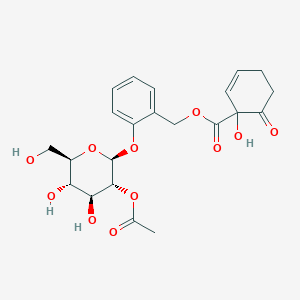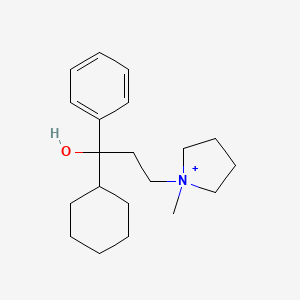
1-Piperidinecarbodithioic acid, 4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarbodithioic acid, 4-hydroxy- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a carbodithioic acid group and a hydroxyl group attached to the piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .
Méthodes De Préparation
The synthesis of 1-Piperidinecarbodithioic acid, 4-hydroxy- can be achieved through various synthetic routes. One common method involves the reaction of piperidine with carbon disulfide and an alkylating agent under basic conditions to form the carbodithioic acid derivative. The hydroxyl group can be introduced through subsequent oxidation reactions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Analyse Des Réactions Chimiques
1-Piperidinecarbodithioic acid, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbodithioic acid group can be reduced to form thiols or disulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
1-Piperidinecarbodithioic acid, 4-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Piperidinecarbodithioic acid, 4-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The carbodithioic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Piperidinecarbodithioic acid, 4-hydroxy- can be compared with other piperidine derivatives such as:
4-Hydroxy-2-piperidone: Similar in structure but lacks the carbodithioic acid group.
1-Boc-4-hydroxypiperidine: Contains a tert-butoxycarbonyl protecting group instead of the carbodithioic acid group.
4-Hydroxy-1-piperidinecarboxylic acid: Contains a carboxylic acid group instead of the carbodithioic acid group. The uniqueness of 1-Piperidinecarbodithioic acid, 4-hydroxy- lies in its combination of the carbodithioic acid and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
102674-30-6 |
|---|---|
Formule moléculaire |
C6H11NOS2 |
Poids moléculaire |
177.3 g/mol |
Nom IUPAC |
4-hydroxypiperidine-1-carbodithioic acid |
InChI |
InChI=1S/C6H11NOS2/c8-5-1-3-7(4-2-5)6(9)10/h5,8H,1-4H2,(H,9,10) |
Clé InChI |
OZOGOCWJWVKYSV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14081885.png)
![ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B14081887.png)







![2-(3-Ethoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081914.png)
![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)

![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
